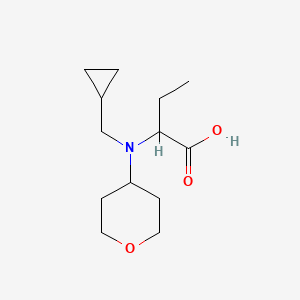

2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Description

Properties

IUPAC Name |

2-[cyclopropylmethyl(oxan-4-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-2-12(13(15)16)14(9-10-3-4-10)11-5-7-17-8-6-11/h10-12H,2-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWXGWJJHUQPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(CC1CC1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)amine

- The amino substituent can be prepared by alkylation of tetrahydro-2H-pyran-4-amine with cyclopropylmethyl halide under nucleophilic substitution conditions.

- Alternatively, reductive amination of tetrahydro-2H-pyran-4-amine with cyclopropylacetaldehyde in the presence of a suitable reducing agent (e.g., phenylsilane with Brønsted acid activation) can yield the tertiary amine directly.

- Metal-free reductive amination methods using phenylsilane and benzenesulfonic acid have been demonstrated to be effective and chemoselective for synthesizing complex amines including those with tetrahydropyranyl groups, avoiding the need for transition metal catalysts that can complicate handling and selectivity.

Coupling with Butanoic Acid or Derivatives

Reductive Amination Using Carboxylic Acids

- A novel metal-free reductive amination process has been developed that uses carboxylic acids directly as electrophiles, employing phenylsilane and benzenesulfonic acid as reducing agents.

- This method allows the direct formation of amino acid derivatives by reductive amination of butanoic acid with the prepared amine substituent.

- The reaction proceeds via formation of silyl sulfonates as active reducing species, which have been shown experimentally and computationally to enhance reactivity and selectivity.

- This approach is advantageous for synthesizing amino acid derivatives with sensitive functional groups, such as the tetrahydropyranyl ring, without metal contamination.

Alternative Coupling via Amide Formation

- Another approach involves coupling the amine with activated butanoic acid derivatives such as acid chlorides or esters under standard peptide coupling conditions (e.g., using carbodiimides or mixed anhydrides).

- This method requires protection of sensitive groups and may involve subsequent deprotection steps to yield the free acid.

Stereochemical Considerations

- The target compound is chiral, with the stereochemistry at the alpha carbon of the butanoic acid moiety critical for biological activity.

- Enantiomerically pure starting materials or chiral auxiliaries/catalysts are used to control stereochemistry.

- For example, starting from (S)- or (R)-butanoic acid derivatives or employing asymmetric reductive amination protocols ensures the desired stereochemical outcome.

- Patent literature indicates the use of (2S)-configured amino acid derivatives in analogous compounds, suggesting similar stereochemical control strategies are applicable.

Summary Table of Preparation Methods

Detailed Research Findings

- The metal-free reductive amination method using phenylsilane and benzenesulfonic acid represents a significant advancement in the synthesis of complex amino acid derivatives, providing operational simplicity and broad substrate scope.

- Mechanistic studies reveal the formation of highly substituted silyl sulfonates as key reactive intermediates, which facilitate the reduction of carboxylic acids to amines under mild conditions.

- Computational chemistry supports the enhanced reactivity of these intermediates compared to parent silanes, explaining the high efficiency and selectivity observed experimentally.

- This method is particularly suitable for compounds containing sensitive heterocyclic rings such as tetrahydropyranyl groups, which are prone to degradation under harsher metal-catalyzed conditions.

- Patents disclose related amino acid compounds with similar structural motifs prepared via analogous synthetic routes, confirming the practical applicability of these methods in pharmaceutical compound synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Substitution: Nucleophilic substitution reactions can occur, where functional groups within the compound are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles like halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its therapeutic potential, possibly as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid

- 2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)pentanoic acid

Uniqueness

2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, identified by its CAS number 2097984-00-2, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of CHNO and a molecular weight of 227.3 g/mol. It is characterized by the presence of a cyclopropylmethyl group and a tetrahydro-2H-pyran moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 227.3 g/mol |

| CAS Number | 2097984-00-2 |

Antioxidant Activity

Research has shown that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For example, studies using the DPPH assay indicate that these compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Antihypertensive Effects

In various assays, compounds related to this structure have demonstrated antihypertensive activity. For instance, synthesized analogs showed significant reductions in blood pressure in animal models, indicating that the compound may act as an angiotensin II receptor blocker or through other pathways .

Urease Inhibition

The compound's ability to inhibit urease has been explored as a therapeutic strategy against infections caused by Helicobacter pylori. Urease inhibitors can reduce ammonia production in the stomach, potentially alleviating symptoms associated with gastric ulcers .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the structural features of the compound allow it to interact with specific biological targets such as enzymes involved in inflammation and metabolic pathways.

Case Studies and Research Findings

- Antioxidant Potential : A study focused on various synthesized derivatives found that certain analogs exhibited enhanced antioxidant activity compared to their parent compounds. The results indicated a correlation between structural modifications and increased radical scavenging ability .

- Antihypertensive Activity : In a pharmacological evaluation involving hypertensive rat models, specific derivatives were shown to significantly lower blood pressure without causing adverse effects commonly associated with traditional antihypertensive medications .

- Urease Inhibition : A recent study highlighted the effectiveness of related compounds in inhibiting urease activity in vitro, suggesting potential therapeutic applications for gastrointestinal diseases linked to H. pylori infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyclopropylmethylamine derivatives with tetrahydro-2H-pyran-4-yl precursors in ethanol under catalytic conditions (e.g., hydrogen gas and sodium hydroxide) . Yield optimization requires precise control of temperature (50–80°C), solvent polarity, and stoichiometric ratios of reagents. For example, increasing ethanol purity reduces side reactions, while excess amine can drive the reaction to completion .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclopropylmethyl and tetrahydropyran substituents. High-Performance Liquid Chromatography (HPLC) with UV detection at 210–220 nm assesses purity (>95% target compound). Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak (C₁₂H₂₁NO₃, theoretical m/z 245.15) .

Q. What structural features of this compound influence its reactivity in organic synthesis?

- Methodological Answer : The cyclopropyl group introduces ring strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis). The tetrahydropyran ring’s ether oxygen acts as a hydrogen-bond acceptor, directing regioselectivity in nucleophilic attacks. The amino butanoic acid moiety enables peptide coupling or esterification, facilitating derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while maintaining high purity?

- Methodological Answer : Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control. For example, a microreactor system with a residence time of 10–15 minutes at 70°C enhances yield by 15–20% compared to batch reactors . Post-synthesis purification via recrystallization in ethyl acetate/n-hexane (1:3 v/v) removes unreacted amines, achieving >99% purity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme inhibition vs. cell-based models). Standardize protocols by:

- Using isogenic cell lines to minimize genetic variability.

- Validating target engagement via surface plasmon resonance (SPR) or thermal shift assays.

- Replicating dose-response curves (e.g., IC₅₀ values) across independent labs .

Q. How can AI-powered retrosynthesis tools predict feasible pathways, and what are their limitations?

- Methodological Answer : Tools like Template_relevance Reaxys or Pistachio leverage reaction databases to propose routes. For example, AI may prioritize a two-step pathway: (1) cyclopropylmethylamine alkylation with tetrahydropyran-4-tosylate, followed by (2) carboxylation. Limitations include incomplete data on steric hindrance from the cyclopropyl group, necessitating manual validation via DFT calculations .

Q. What experimental approaches evaluate the pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- Absorption : Caco-2 cell monolayers assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption).

- Metabolism : Liver microsome assays (human or rodent) identify CYP450-mediated oxidation.

- Excretion : Radiolabeled compound (³H or ¹⁴C) tracks renal/biliary clearance in Sprague-Dawley rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.